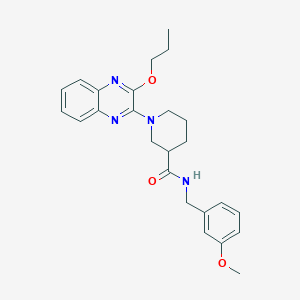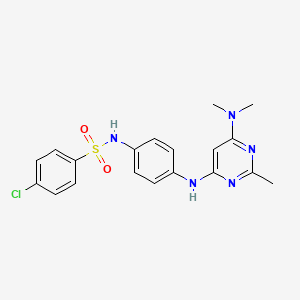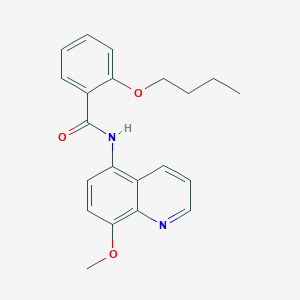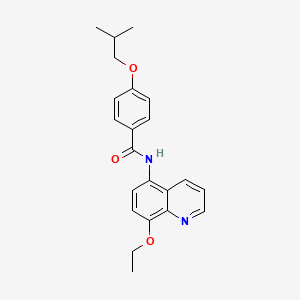
N-(3-methoxybenzyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3-methoxybenzyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide” is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their interactions with various biological targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-methoxybenzyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the quinoxaline moiety: This step might involve the reaction of a piperidine derivative with a quinoxaline precursor under specific conditions.
Attachment of the methoxybenzyl group: This can be done through nucleophilic substitution reactions.
Formation of the carboxamide group: This step usually involves the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include:
Use of catalysts: To speed up the reactions and improve efficiency.
Control of temperature and pressure: To ensure optimal reaction conditions.
Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
“N-(3-methoxybenzyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide” can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: This can result in the reduction of functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying interactions with biological targets, such as receptors or enzymes.
Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of “N-(3-methoxybenzyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide” would depend on its specific interactions with molecular targets. This might involve:
Binding to receptors: Such as neurotransmitter receptors, leading to modulation of their activity.
Inhibition of enzymes: Affecting biochemical pathways within cells.
Interaction with cellular pathways: Influencing signal transduction or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-methoxybenzyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide: can be compared with other piperidine carboxamides, such as:
Uniqueness
The uniqueness of “this compound” lies in its specific structural features, such as the combination of the methoxybenzyl and propoxyquinoxalinyl groups, which can influence its pharmacological properties and interactions with biological targets.
Eigenschaften
Molekularformel |
C25H30N4O3 |
|---|---|
Molekulargewicht |
434.5 g/mol |
IUPAC-Name |
N-[(3-methoxyphenyl)methyl]-1-(3-propoxyquinoxalin-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C25H30N4O3/c1-3-14-32-25-23(27-21-11-4-5-12-22(21)28-25)29-13-7-9-19(17-29)24(30)26-16-18-8-6-10-20(15-18)31-2/h4-6,8,10-12,15,19H,3,7,9,13-14,16-17H2,1-2H3,(H,26,30) |
InChI-Schlüssel |
WMZCJUKVYSRXJC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)NCC4=CC(=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14981142.png)
![1-[(2-Oxo-1,2-dihydroquinolin-4-yl)methyl]-3-phenyl-1-propan-2-ylurea](/img/structure/B14981144.png)
![3-(8,9-Dimethyl-2-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL)phenyl methyl ether](/img/structure/B14981147.png)
![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B14981166.png)
![1-(4-chloro-3-methylphenoxy)-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B14981182.png)

![N-(4-fluorophenyl)-N-[(4-methyl-5-{[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide](/img/structure/B14981185.png)

![N-(4-{[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B14981197.png)

![2-Methyl-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B14981201.png)
![4-tert-butyl-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B14981212.png)

